3-(4-Nitrophenyl)propanoic acid
Overview
Description
3-(p-nitrophenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogen at the para position of the phennyl group has been replaced by a nitro group. It has a role as a chromogenic compound. It is a monocarboxylic acid and a C-nitro compound. It derives from a 3-phenylpropionic acid.
Scientific Research Applications
Corrosion Inhibition
3-(4-Nitrophenyl)propanoic acid derivatives, specifically Yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied for their effectiveness in inhibiting corrosion of copper alloys in chloride solutions. These compounds form a protective film on the copper alloy surface, preventing corrosion. This is particularly significant in the context of preserving the integrity of metal structures and components in corrosive environments (Nam et al., 2016).
Polymer Synthesis and Materials Science
This compound derivatives have applications in materials science, specifically in the synthesis of polybenzoxazine. They are used as renewable building blocks to enhance the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach is significant for developing materials with specific properties suitable for various applications (Trejo-Machin et al., 2017).
Anticancer Research
In the field of anticancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activity. Some derivatives showed promising results in inhibiting the growth of various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer (Buzun et al., 2021).
Coordination Chemistry and Luminescent Properties
Lanthanide coordination polymers synthesized using this compound derivatives have been shown to have luminescent properties. These materials can potentially be used as fluorescent sensors for detecting nitroaromatics and metal ions (Chen et al., 2019).
Molecular Docking and Computational Chemistry
Studies in molecular docking and computational chemistry have involved derivatives of this compound. These studies focus on understanding the interaction of these molecules with proteins, which is vital for developing new therapeutic agents (Abraham et al., 2018).
Enantioseparation in Chromatography
This compound derivatives have been used in enantioseparation studies, exploring the effects of substituents on enantiorecognition in high-speed countercurrent chromatography. This research is critical in the pharmaceutical industry for the separation of enantiomers (Tong et al., 2016).
Anti-Aging Skin Care Compositions
This compound derivatives have been used in the manufacture of anti-aging skin care compositions. These compounds have shown efficacy in preventing skin wrinkles, contributing to the cosmetic industry (Wawrzyniak et al., 2016).
Safety and Hazards
When handling 3-(4-Nitrophenyl)propanoic acid, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
Several papers were found during the search. One paper discusses the molecular mechanism of the effects of 3NP and LC on isolated rat liver mitochondria . Another paper discusses the synthesis of substituted pyridines with diverse functional . Further analysis of these papers may provide more insights into the properties and applications of this compound.
Mechanism of Action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Biochemical Pathways
It is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogen at the para position of the phenyl group has been replaced by a nitro group .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
It is known to be used as an important raw material and intermediate in various chemical syntheses .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenyl compounds can participate in various biochemical reactions, often acting as substrates or inhibitors for enzymes
Cellular Effects
Nitrophenyl compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and this is likely to be the case for 3-(4-Nitrophenyl)propanoic acid .
Properties
IUPAC Name |
3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPVJNBOQOLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168103 | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-79-8 | |
Record name | 3-(4-Nitrophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16642-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Nitrophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate?
A1: The synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate is notable because it proceeds without racemization. [] This means the specific stereochemistry (2R,3S) of the starting material, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is preserved throughout the four-step synthetic process. [] This is important for potential applications where the specific three-dimensional arrangement of atoms in the molecule is crucial for its activity.
Q2: What are the key structural features of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate revealed by its crystal structure?
A2: The crystal structure analysis reveals several important structural features:
- Molecular Formula: The molecular formula of the compound, including the chloride counterion and water molecule present in the crystal structure, is C9H11N2O5+·Cl−·H2O. []
- Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. These bonds occur between the positively charged ammonio group, the negatively charged chloride ions, and the water molecules. This intricate hydrogen bonding network extends in three dimensions, contributing to the stability of the crystal lattice. []
- Intramolecular Interaction: An intramolecular hydrogen bond is observed between the ammonium group and a hydroxyl oxygen atom within the same molecule. This interaction likely influences the molecule's conformation and potentially its reactivity. []
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